Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride
Overview
Description
Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C14H16ClNO2 and a molecular weight of 265.74 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride typically involves the reaction of naphthalene derivatives with amino acids under specific conditions. One common method involves the esterification of 3-amino-3-(naphthalen-2-yl)propanoic acid with methanol in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, amine compounds, and substituted naphthalene esters .
Scientific Research Applications
Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride
- Methyl 3-amino-2-(naphthalen-1-yl)propanoate hydrochloride
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
Uniqueness
Methyl 3-amino-3-(naphthalen-2-yl)propanoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its naphthalene ring system and amino ester functionality make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-amino-3-naphthalen-2-ylpropanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12;/h2-8,13H,9,15H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWISLUXYMAHCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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